molecular formula C20H29N5O2 B11229203 N-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}cyclohexanamine

N-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}cyclohexanamine

Cat. No.: B11229203
M. Wt: 371.5 g/mol
InChI Key: JHHGQRPBOYXQAP-UHFFFAOYSA-N
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Description

N-{1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}CYCLOHEXANAMINE is a complex organic compound with a unique structure that includes a tetrazole ring, a cyclopentyl group, and a cyclohexylamine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

Molecular Formula

C20H29N5O2

Molecular Weight

371.5 g/mol

IUPAC Name

N-[1-[1-(3,4-dimethoxyphenyl)tetrazol-5-yl]cyclopentyl]cyclohexanamine

InChI

InChI=1S/C20H29N5O2/c1-26-17-11-10-16(14-18(17)27-2)25-19(22-23-24-25)20(12-6-7-13-20)21-15-8-4-3-5-9-15/h10-11,14-15,21H,3-9,12-13H2,1-2H3

InChI Key

JHHGQRPBOYXQAP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=NN=N2)C3(CCCC3)NC4CCCCC4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}CYCLOHEXANAMINE typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the tetrazole ring through a cycloaddition reaction between an azide and a nitrile. The 3,4-dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, followed by reduction to form the corresponding amine. The final step involves coupling the tetrazole derivative with the cyclopentyl and cyclohexylamine groups under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition and coupling steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-{1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}CYCLOHEXANAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the tetrazole ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-{1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}CYCLOHEXANAMINE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-{1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}CYCLOHEXANAMINE involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to enzymes or receptors and modulate their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)propan-1-one
  • 3,4-Dimethoxyacetophenone
  • 1-(3,4-Dimethoxyphenyl)ethanone

Uniqueness

N-{1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}CYCLOHEXANAMINE is unique due to its combination of a tetrazole ring with cyclopentyl and cyclohexylamine groups, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of biological activities not seen in similar compounds.

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